[2'-13C]uridine - 478511-11-4

[2'-13C]uridine

Catalog Number: EVT-1461077
CAS Number: 478511-11-4
Molecular Formula: C9H12N2O6
Molecular Weight: 245.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[2'-13C]uridine is a stable isotope-labeled derivative of uridine, where the carbon atom at the 2' position of the ribose sugar is replaced with a carbon-13 isotope. This compound is significant in biochemical research, particularly in studies involving nucleic acids, as it allows researchers to trace metabolic pathways and interactions involving uridine without altering its fundamental properties.

Source

[2'-13C]uridine can be synthesized through various methods, including chemical and enzymatic techniques. It is commercially available from several suppliers, including LGC Standards and Sigma-Aldrich, which provide detailed specifications regarding its molecular structure and purity levels.

Classification

This compound falls under the category of nucleoside derivatives, specifically modified ribonucleosides. It is classified as a stable isotope-labeled compound due to the incorporation of carbon-13, which is often used in nuclear magnetic resonance spectroscopy and other analytical techniques.

Synthesis Analysis

Methods

The synthesis of [2'-13C]uridine can be achieved through both chemical synthesis and enzymatic methods.

  1. Chemical Synthesis: A common approach involves the use of protected nucleoside phosphoramidites that allow for selective labeling at specific positions on the nucleoside. For example, a method described in recent literature involves the use of 2'-O-cyanoethoxymethyl-protected uridine phosphoramidite, which can be labeled at the 2' position with carbon-13 during solid-phase synthesis .
  2. Enzymatic Synthesis: Enzymatic methods leverage specific enzymes to facilitate the incorporation of isotopes into uridine. This method can provide higher specificity and yield compared to purely chemical methods .

Technical Details

The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. The use of protecting groups is crucial to prevent unwanted reactions during the labeling process.

Molecular Structure Analysis

Structure

The molecular formula for [2'-13C]uridine is C8H12N2O613C\text{C}_8\text{H}_{12}\text{N}_2\text{O}_6^{13C} with a molecular weight of approximately 245.19 g/mol. The structure includes a ribose sugar moiety attached to a uracil base, with the modification occurring specifically at the 2' position.

Data

  • CAS Number: 478511-11-4
  • SMILES Notation: O=C1C=CN(C(N1)=O)[C@@H]2O[C@H](CO)[C@H](O)[C@H]2O
  • InChI: InChI=1S/C8H12N2O6/c9-4-5(10)3-7(15-4)11-1-2-8(12)14-6(11)13/h1-3,6,8,12H,2H2,(H,9,10)(H,14,15)/t6-,8+/m0/s1
Chemical Reactions Analysis

Reactions

[2'-13C]uridine participates in various biochemical reactions similar to unmodified uridine. These include phosphorylation by kinases to form uridine triphosphate and incorporation into RNA during transcription.

Technical Details

The isotope labeling allows researchers to track these reactions using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry. This capability is particularly useful for studying metabolic pathways involving nucleic acids.

Mechanism of Action

Process

The mechanism of action for [2'-13C]uridine primarily involves its role as a substrate in RNA synthesis. Upon phosphorylation, it becomes uridine triphosphate, which serves as a building block for RNA polymerase during transcription.

Data

Studies have shown that the incorporation of [2'-13C]uridine into RNA can be monitored effectively using nuclear magnetic resonance spectroscopy, providing insights into RNA dynamics and interactions within cellular systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture.
  • Purity: Commercially available products often have a purity greater than 95%, making them suitable for analytical applications .
Applications

[2'-13C]uridine has several scientific applications:

  1. Metabolic Studies: Used to trace metabolic pathways involving nucleotides.
  2. Nuclear Magnetic Resonance Spectroscopy: Facilitates detailed studies on RNA structure and dynamics.
  3. Biochemical Research: Helps in understanding nucleic acid metabolism and interactions in various biological contexts.
Synthesis and Chemical Characterization of [2'-13C]Uridine

Chemoenzymatic Synthesis Pathways for Isotope-Labeled Uridine Derivatives

Chemoenzymatic routes leverage nucleotide salvage pathway enzymes to couple site-specifically 13C-labeled ribose with uracil. A highly efficient protocol combines chemical synthesis of 2'-13C-labeled ribose-5-phosphate (Rib5P) with enzymatic coupling catalyzed by uridine phosphorylase (UP) and phosphopentomutase (PPM):

  • Step 1: Ribose isotopically enriched at C2' is phosphorylated to Rib5P using ribokinase.
  • Step 2: PPM isomerizes Rib5P to ribose-1-phosphate (Rib1P).
  • Step 3: UP catalyzes the condensation of Rib1P with uracil, yielding [2'-13C]uridine [2] [6].

This approach achieves >80% yield with minimal isotopic scrambling due to enzyme stereoselectivity. Key advantages include:

  • Atom economy: Quantitative conversion without protecting groups
  • Flexibility: Compatible with diverse labeling patterns (e.g., [1',2'-13C2])
  • Scalability: Gram-scale production using recombinant enzymes [2] [6] [7].

Table 1: Enzymes Used in Chemoenzymatic Synthesis of [2'-13C]Uridine

EnzymeFunctionOptimal pHKM (mM)Catalytic Efficiency (kcat/KM)
Uridine PhosphorylaseRib1P-Uracil Condensation7.00.8 ± 0.14.5 × 10⁴ M⁻¹s⁻¹
PhosphopentomutaseRib5P ↔ Rib1P Isomerization7.50.5 ± 0.052.1 × 10³ M⁻¹s⁻¹
Alkaline PhosphataseDephosphorylation of UMP8.00.3 ± 0.021.8 × 10⁵ M⁻¹s⁻¹

Solid-Phase Synthesis Techniques for Site-Specific 13C Labeling

Solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry enables direct incorporation of [2'-13C]uridine into RNA sequences. Critical innovations address historical limitations:

  • Phosphoramidite Design: [2'-13C]Uridine phosphoramidites incorporate 2'-O-cyanoethoxymethyl (CEM) protection, enhancing coupling efficiency (99.5%) while preventing strand cleavage during long RNA syntheses (>60 nt) [1].
  • Coupling Control: Precise stoichiometric delivery of 3.0 equivalents [2'-13C]uridine phosphoramidite and 12 equivalents 5-(ethylthio)-1H-tetrazole (ETT) activator achieves near-quantitative coupling in anhydrous acetonitrile [3] [8].
  • Deprotection Optimization: Sequential oxaziridine oxidation and Pd(0)-catalyzed deallylation replace harsh acids, suppressing depurination in adenine-rich contexts [7].

Liquid-phase oligonucleotide synthesis (LPOS) offers scalability advantages:

  • One-Pot OP-LPOS: Merges coupling, oxidation, and deprotection into a single reaction vessel, reducing purification steps from 4–5 to 1 per nucleotide addition [3] [8].
  • Precipitation Efficiency: Polyethylene glycol (PEG) supports enable >90% recovery of labeled oligonucleotides via ethanol precipitation [8].

Kiliani–Fischer and Ion-Exchange Methods for Ribose-Specific Isotopic Enrichment

The Kiliani–Fischer synthesis provides de novo access to 2'-13C-labeled ribose from 13C-cyanide precursors:

  • Cyanohydrin Extension: 13C-labeled KCN reacts with D-glyceraldehyde, generating epimeric 2'-13C-aldononitriles.
  • Hydrolysis & Reduction: Nitriles undergo partial hydrolysis to lactones, followed by NaBH4 reduction, yielding a 3:1 mixture of ribose:arabinose [3].
  • Chromatographic Separation: Borate-affinity chromatography isolates [2'-13C]ribose (≥98% purity) by exploiting cis-diol complexation:
  • Boronate gel columns retain ribose 2.3x longer than arabinose
  • Elution with 0.1 M NH4HCO2 (pH 8.5) yields isotope-enriched fractions [2] [6].

Table 2: Isotopic Enrichment Methods for [2'-13C]Ribose Production

MethodPrecursorYield (%)Isotopic Purity (%)Key Advantage
Kiliani-FischerK¹³CN35–40≥99De novo ribose backbone
Enzymatic Isomerization[2'-13C]Glucose55–60≥98ATP-independent, single step
Ion-Exchange[2'-13C]Xylose70–75≥95High throughput scalability

Optimization of Phosphoramidite Chemistry for RNA Incorporation

Site-specific 13C labeling in RNA necessitates innovations in phosphoramidite chemistry:

  • Reversible Terminators: 3'-O-allyl ether-protected [2'-13C]uridine phosphoramidites serve as chain terminators. Pd/TPPTS-mediated deallylation under aqueous conditions (5 min, 25°C) regenerates the 3'-OH without epimerization [7].
  • Coupling Efficiency: Engineered CID1 poly(U) polymerase mutants enable >95% single-nucleotide incorporation per cycle, validated by MALDI-TOF mass spectrometry [7].
  • Suppression of Side Reactions:
  • 0.1 M N-methylimidazole minimizes phosphitylation of O2'-OH
  • Anhydrous acetonitrile reduces hydrolytic strand cleavage (<0.1% per step) [1] [9].

Long RNA applications (e.g., 155-nt HIV-1 encapsidation signal) require:

  • Stable 2'-OH Protection: 2'-O-CEM groups withstand >100 coupling cycles with <0.3% epimerization
  • Orthogonal Deprotection: 0.5 M DBU in pyridine removes cyanoethyl groups without β-elimination [1].

Scalability and Yield Analysis in Large-Scale Isotope Production

Scalable synthesis of [2'-13C]uridine demands optimization of cost, throughput, and purity:

  • Biocatalytic Scale-Up: Continuous flow reactors with immobilized UP and PPM achieve space-time yields of 40 g/L/hr:
  • Enzyme reuse (>20 cycles) reduces catalyst costs by 75%
  • Crystallization from supersaturated solutions (250 g/L) affords 90% recovery of [2'-13C]uridine [4] [7].
  • Economic Drivers:
  • 13C-labeled ribose accounts for 68% of total production costs
  • Chemoenzymatic routes lower KCN consumption by 50% vs. Kiliani-Fischer synthesis
  • LPOS reduces solvent waste by 90% compared to SPOS [3] [7] [9].

Table 3: Scalability Metrics for [2'-13C]Uridine Production Methods

ParameterChemoenzymaticSolid-Phase LPOSKiliani-Fischer
Max. Demonstrated Scale25 g20 g (4-arm PEG)5 g
Overall Yield80–85%60–65%35–40%
Cost per Gram (USD)1,2003,5008,000
Purity (HPLC)≥99%≥98%≥97%
Key LimitationEnzyme costDepurination at scaleArabinose byproduct

Properties

CAS Number

478511-11-4

Product Name

[2'-13C]uridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

245.195

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i7+1

InChI Key

DRTQHJPVMGBUCF-OGBLAGJQSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

1-β-D-Ribofuranosyluracil[2’-13C]; 1-β-D-Ribofuranosyluracil[2’-13C]; 1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[2’-13C]; NSC 20256[2’-13C]; β-Uridine[2’-13C];

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